

Application Notes and Protocols: Preparing SR1664 Stock Solutions for In Vitro Assays

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Compound of Interest

Compound Name: SR1664

Cat. No.: B610964

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Introduction

SR1664 is a cell-permeable, non-thiazolidinedione (TZD) derivative that functions as a potent and selective modulator of the Peroxisome Proliferator-Activated Receptor γ (PPAR γ).^[1] It binds with high affinity to PPAR γ (K_i = 29 nM; IC_{50} = 80 nM) but, unlike traditional TZD antidiabetic drugs, it does not exhibit transcriptional agonism.^{[1][2]} The primary mechanism of action for its anti-diabetic effects is the inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPAR γ at serine 273.^{[3][4][5][6][7]} This targeted activity allows **SR1664** to improve insulin sensitivity and suppress hepatic glucose production without the adverse side effects associated with full PPAR γ agonists, such as weight gain and fluid retention.^{[1][6][8]}

Proper preparation of **SR1664** stock solutions is critical for achieving accurate, reproducible, and meaningful results in in vitro assays. This document provides detailed protocols for the preparation, storage, and handling of **SR1664** solutions to ensure compound stability and integrity.

Data Presentation

Table 1: Chemical and Physical Properties of SR1664

Property	Value	Source
Molecular Formula	C ₃₃ H ₂₉ N ₃ O ₅	[1] [2] [7]
Molecular Weight	547.60 g/mol	[1] [2] [7]
Appearance	Red or Light yellow to green yellow solid	[1] [2]
Purity	≥92% (HPLC) or ≥98%	[1] [7]
CAS Number	1338259-05-4	[2] [7]

Table 2: Solubility of SR1664

Solvent	Solubility	Notes
DMSO	≥ 15 - 100 mg/mL (≥ 27.4 - 182.6 mM)	[1] [2] [7] Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. [2] Ultrasonic assistance may be needed for higher concentrations. [2]
DMF	20 mg/mL	[7]
Ethanol	15 mg/mL	[7]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	[7]

Table 3: Storage and Stability

Form	Storage Temperature	Stability Period	Notes
Solid Powder	-20°C	3 years	[2]
4°C	2 years	[2]	
Stock Solution in DMSO	-20°C	1 - 3 months	[1][2]
-80°C	6 months	[2]	

Experimental Protocols

Materials and Equipment

- **SR1664** powder
- Dimethyl sulfoxide (DMSO), anhydrous, high purity
- Sterile microcentrifuge tubes (1.5 mL) or cryovials
- Pipettes and sterile, filter-barrier pipette tips
- Analytical balance
- Vortex mixer
- Sonicator (optional)
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of a 10 mM High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for primary compound stocks.

- Pre-weighing Preparation: Before opening the **SR1664** vial, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture onto the compound.
- Weighing **SR1664**: Accurately weigh out 5.48 mg of **SR1664** powder using an analytical balance.
 - Calculation:
 - $\text{Mass (mg)} = \text{Molarity (mM)} \times \text{Volume (mL)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mM} \times 1 \text{ mL} \times 547.60 \text{ g/mol} = 5.476 \text{ mg}$
- Dissolution: Add the weighed **SR1664** powder to a sterile tube. Add 1 mL of anhydrous DMSO.
- Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear. If dissolution is difficult, brief sonication or gentle warming (to no more than 40°C) can be applied.[\[2\]](#)
- Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.[\[2\]](#)[\[9\]](#)
- Labeling and Storage: Clearly label each aliquot with the compound name (**SR1664**), concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (up to 6 months).[\[1\]](#)[\[2\]](#)

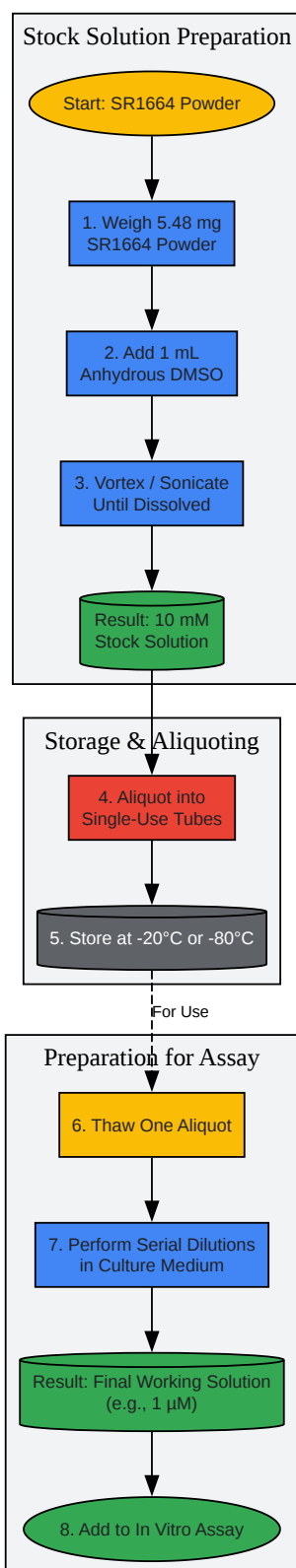
Protocol 2: Preparation of Intermediate and Working Solutions

For most in vitro cell-based assays, the final concentration of **SR1664** will be in the nanomolar to low micromolar range. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, and ideally below 0.1%.

- Thawing: Retrieve a single aliquot of the 10 mM **SR1664** stock solution from the freezer and thaw it completely at room temperature.

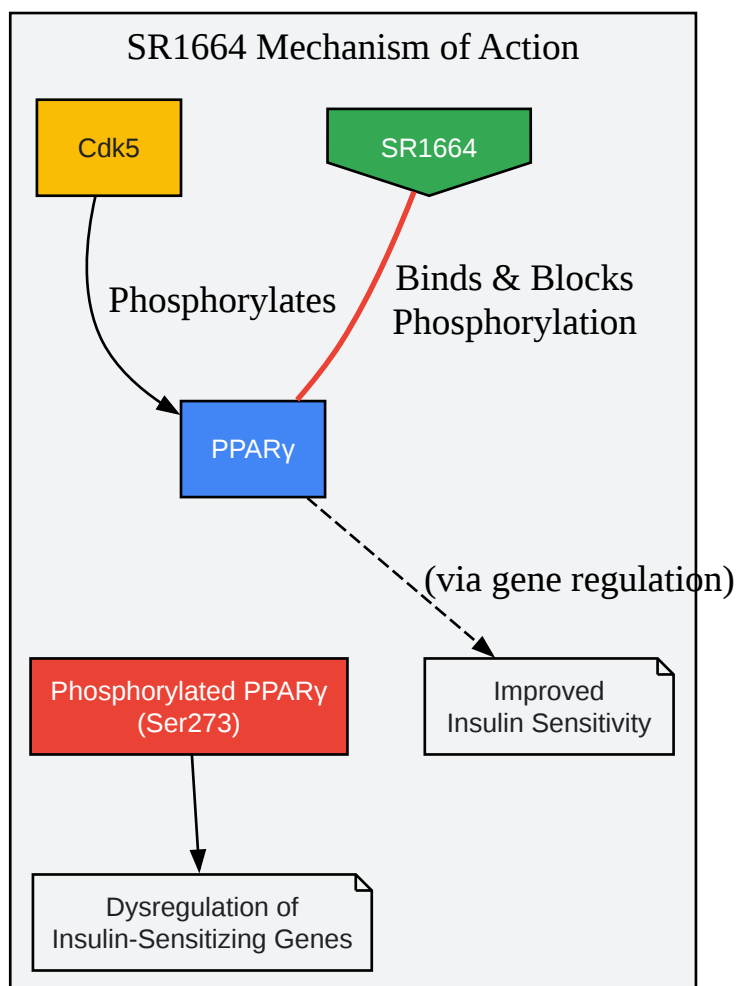
- Intermediate Dilution (Example: to 1 mM):
 - Pipette 10 µL of the 10 mM stock solution into a new sterile tube.
 - Add 90 µL of DMSO to create a 1 mM intermediate stock solution. Mix well by pipetting or gentle vortexing.
- Final Working Solution (Example: 1 µM final concentration in 10 mL of media):
 - Prepare a serial dilution from your intermediate stock using the appropriate cell culture medium.
 - To achieve a 1 µM final concentration, you would add 10 µL of the 1 mM intermediate stock to 10 mL of cell culture medium.
 - Final DMSO Concentration Calculation: $(10\ \mu\text{L} / 10,000\ \mu\text{L}) \times 100\% = 0.1\%$. This is a generally acceptable concentration for most cell lines.
- Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental wells to account for any solvent effects.
- Application: Add the final working solution (or vehicle control) to your assay plates immediately after preparation. Do not store dilute aqueous solutions of **SR1664** for extended periods.

Visualizations



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Caption: Experimental workflow for preparing **SR1664** stock and working solutions.



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